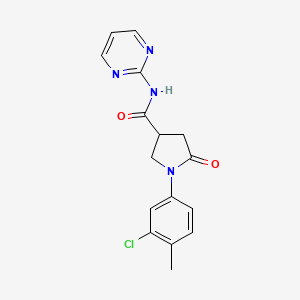

1-(3-chloro-4-methylphenyl)-5-oxo-N-pyrimidin-2-ylpyrrolidine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves multi-step reactions, starting from basic building blocks such as amines, aldehydes, and acetylpyridines. For example, highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones can be prepared from 4,6-dichloro-5-formylpyrimidine, primary amines, and aldehydes through a cyclization reaction involving an intramolecular amide addition to an iminium intermediate formed in situ (Xiang et al., 2011).

Molecular Structure Analysis

Molecular structure and interactions can be elucidated through techniques such as X-ray diffraction and NMR spectroscopy. For instance, the crystal structure of N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, a potential template for drug design against chronic myelogenous leukemia (CML), was determined, revealing important interactions between nitro-group O atoms and H atoms of the pyridine and pyrimidine rings (Moreno-Fuquen et al., 2021).

Chemical Reactions and Properties

Pyrimidine derivatives can undergo various chemical reactions, including cyclization, amidation, and interactions with amines and aldehydes, leading to the formation of complex structures with potential biological activities. For instance, the synthesis of pyrido[2,3-d]pyrimidin-5-one and pyrimidino[4,5-d][1,3]oxazine derivatives from 5-acetyl-4-aminopyrimidines demonstrates the versatility of pyrimidine chemistry (Komkov et al., 2021).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, including solubility, melting point, and crystal structure, are crucial for their application in drug design and other fields. Studies like those on concomitant polymorphism of pyridine-2,6-dicarboxamide derivatives highlight the importance of molecular interactions and packing in determining these properties (Özdemir et al., 2012).

Chemical Properties Analysis

The chemical behavior of pyrimidine derivatives under various conditions can reveal their reactivity and potential as pharmacological agents. The synthesis and antimicrobial activity of pyridines, pyrimidinones, oxazinones, and their derivatives using citrazinic acid as a starting material indicate the broad applicability of these compounds (Hossan et al., 2012).

Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activity

- This compound has been explored in the synthesis of new pyridothienopyrimidines and pyridothienotriazines. Some of these compounds have shown potential in vitro antimicrobial activities (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Potential Antiviral Properties

- Variants of this compound, specifically 1-(4-Methylphenyl)-5-oxo-2-phenylpyrrolidine-2-carboxamide, have been studied for their potential as anti-human immunodeficiency virus type 1 (HIV-1) non-nucleoside reverse transcriptase inhibitors (Tamazyan et al., 2007).

Anticancer and Anti-inflammatory Applications

- Novel pyrazolopyrimidines derivatives, which are structurally related to the compound , have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase agents. This suggests a potential application in cancer and inflammation treatment (Rahmouni et al., 2016).

Antidepressant and Nootropic Agents

- Research has been conducted on the synthesis of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone, which are structurally related to the specified compound, for their potential use as antidepressant and nootropic agents (Thomas, Nanda, Kothapalli, & Hamane, 2016).

Histone Deacetylase Inhibition

- Compounds structurally similar to 1-(3-chloro-4-methylphenyl)-5-oxo-N-pyrimidin-2-ylpyrrolidine-3-carboxamide have been investigated for their role in inhibiting histone deacetylases, which is significant in cancer treatment (Zhou et al., 2008).

Propiedades

IUPAC Name |

1-(3-chloro-4-methylphenyl)-5-oxo-N-pyrimidin-2-ylpyrrolidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN4O2/c1-10-3-4-12(8-13(10)17)21-9-11(7-14(21)22)15(23)20-16-18-5-2-6-19-16/h2-6,8,11H,7,9H2,1H3,(H,18,19,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFGWWIGIRPPPTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NC3=NC=CC=N3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-[(allylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-2-bromobenzamide](/img/structure/B5501775.png)

![1'-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5501793.png)

![(1-methyl-1H-imidazol-2-yl)[1-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)-4-piperidinyl]methanol](/img/structure/B5501794.png)

![2-[(pentylamino)sulfonyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B5501799.png)

![5-[(cyclopentylamino)sulfonyl]-4'-(hydroxymethyl)biphenyl-3-carboxylic acid](/img/structure/B5501814.png)

![5-{4-[3-(4-tert-butylphenoxy)propoxy]-3-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5501819.png)

![N-(4-tert-butyl-1,3-thiazol-2-yl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B5501846.png)

![2-{[(2-chlorophenoxy)acetyl]amino}-5-methylbenzoic acid](/img/structure/B5501850.png)

![4-{2-[4-(dimethylamino)phenyl]vinyl}-6-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B5501852.png)

![3-ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-1-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B5501855.png)